N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide” belongs to a class of compounds known as pyrimidines . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
Pyrimidines have a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific compound you mentioned also contains a phenethylamino group and a propane-1-sulfonamide group attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidines and their derivatives have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.Physical And Chemical Properties Analysis
Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of a specific pyrimidine derivative would depend on the groups attached to the pyrimidine ring.科学的研究の応用
Antibacterial and Antimicrobial Applications
Aiming to develop new heterocyclic compounds with enhanced antibacterial properties, Azab et al. (2013) synthesized compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against various strains (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Similarly, Alsaedi et al. (2019) created a novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, revealing several derivatives with antimicrobial activities surpassing that of reference drugs (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Molecular Interaction Studies
Yadava et al. (2011) conducted gas-phase conformational and intramolecular π–π interaction studies on pyrazolo[3,4-d]pyrimidine derivatives to understand their molecular stabilities and geometrical parameters, critical for designing molecules with specific interactions and activities (U. Yadava, Maheshwer Singh, & M. Roychoudhury, 2011).
Catalysis and Chemical Synthesis
Structural Analysis and Characterization
In the realm of molecular structure analysis, Avasthi et al. (2008) investigated the effects of bulky groups on the conformation of pyrazolo[3,4-d]pyrimidine-based compounds, providing insights into molecular design and structural properties (K. Avasthi, S. Aswal, Sheikh M. Farooq, R. Raghunandan, & P. Maulik, 2008).
作用機序
Target of Action
The compound’s primary targets appear to be Cyclin-dependent kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition can lead to changes in the cell cycle and transcription processes . The most potent compounds in this series have shown superior antitumor activities and good CDK6 inhibitory activity .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle and transcription pathways . This can lead to the arrest of the cell cycle and changes in gene expression . These changes can have downstream effects on various cellular processes, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of CDKs, leading to changes in the cell cycle and transcription . This can result in the arrest of the cell cycle, changes in gene expression, and potentially the death of cancer cells .
将来の方向性
特性
IUPAC Name |
N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKFSIZYWERMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。